Benzyl-PEG12-alcohol

Vue d'ensemble

Description

Benzyl-PEG12-alcohol is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates selective protein degradation by leveraging the ubiquitin-proteasome system within cells . Its molecular formula is C31H56O13, and it has a molecular weight of 636.77 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl-PEG12-alcohol can be synthesized through a multi-step process involving the reaction of benzyl alcohol with polyethylene glycol (PEG) derivatives. The process typically involves the following steps:

Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to form PEG-tosylate or PEG-mesylate.

Nucleophilic Substitution: The activated PEG is then reacted with benzyl alcohol under basic conditions (e.g., using sodium hydride or potassium carbonate) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-scale Activation: Activation of PEG using tosyl chloride or mesyl chloride in an organic solvent such as dichloromethane.

Nucleophilic Substitution: Reaction of the activated PEG with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.

Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl-PEG12-alcohol undergoes various chemical reactions, including:

Oxidation: Oxidation of the benzyl group to form benzaldehyde or benzoic acid.

Reduction: Reduction of the benzyl group to form toluene.

Substitution: Nucleophilic substitution reactions involving the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and iodosobenzene.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Toluene.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

Benzyl-PEG12-alcohol serves various functions across multiple scientific disciplines:

Chemistry

- Linker in PROTACs : It is utilized as a linker to connect two distinct ligands in the synthesis of PROTACs. This facilitates the targeted degradation of proteins by recruiting E3 ubiquitin ligases to specific target proteins .

- Chemical Synthesis : The compound can undergo various chemical reactions, including oxidation and reduction, allowing for the synthesis of diverse benzyl derivatives.

Biology

- Protein-Protein Interactions : It aids in studying protein-protein interactions and elucidating protein degradation pathways .

- Targeted Therapy Development : Research into PROTACs using this compound is advancing targeted therapy approaches for diseases such as cancer, where selective protein degradation can inhibit tumor growth .

Industry

- Material Development : The compound is employed in developing novel materials, enhancing the properties of various industrial products due to its flexibility and solubility .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- A study published in EBioMedicine discusses how PROTACs utilizing this compound can selectively degrade oncoproteins involved in cancer progression, showcasing its potential as a therapeutic agent .

- Research indicates that the incorporation of this compound enhances the solubility and biological activity of PROTACs, making them more effective in cellular environments .

Mécanisme D'action

Benzyl-PEG12-alcohol functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The mechanism involves:

Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.

Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.

Ubiquitination: The target protein is ubiquitinated, marking it for degradation.

Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.

Comparaison Avec Des Composés Similaires

Benzyl-PEG4-alcohol: A shorter PEG linker with similar properties but different chain length.

Benzyl-PEG8-alcohol: An intermediate PEG linker with properties between Benzyl-PEG4-alcohol and Benzyl-PEG12-alcohol.

Benzyl-PEG16-alcohol: A longer PEG linker with similar properties but different chain length.

Uniqueness: this compound is unique due to its specific chain length, which provides optimal flexibility and spacing for the synthesis of PROTACs. This chain length allows for efficient binding and degradation of target proteins, making it a valuable tool in targeted protein degradation research .

Activité Biologique

Benzyl-PEG12-alcohol, a polyethylene glycol (PEG) derivative, is recognized for its diverse applications in biomedicine and pharmaceuticals. This compound serves as a linker in the synthesis of various bioconjugates, including PROTACs (proteolysis-targeting chimeras), which are innovative tools for targeted protein degradation. Understanding its biological activity is crucial for optimizing its use in therapeutic contexts.

- Molecular Formula : C₂₇H₄₈O₁₁

- Molecular Weight : 548.66 g/mol

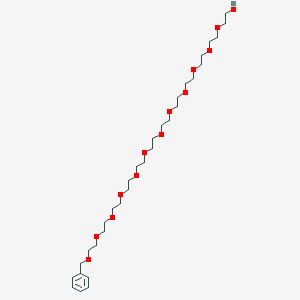

- Structure : this compound consists of a benzyl group attached to a PEG chain with twelve ethylene glycol units, providing both hydrophilicity and hydrophobicity, which are essential for biological interactions.

This compound exhibits several biological activities primarily through its interactions with proteins and cellular components:

- Protein Stabilization : The PEG moiety can enhance the solubility and stability of proteins. For instance, studies have shown that PEGylation can prevent aggregation of proteins like α-chymotrypsinogen A when exposed to benzyl alcohol, a common preservative that induces aggregation .

- Antimicrobial Properties : Benzyl alcohol, the parent compound, is known for its antimicrobial activity. It is frequently used as a preservative in pharmaceutical formulations due to its ability to inhibit microbial growth . The incorporation of PEG enhances this property by improving the solubility and bioavailability of the active compound.

- Cellular Interactions : Research indicates that PEGylated compounds can alter cellular uptake mechanisms. For example, PEGylation can facilitate endocytosis, allowing for more efficient delivery of therapeutic agents into cells .

Study on Protein Aggregation

A pivotal study investigated the effects of benzyl alcohol on protein stability. It was found that PEGylation effectively mitigated benzyl alcohol-induced aggregation in several proteins, including recombinant human growth hormone and interferon-alpha . The results demonstrated that attaching multiple PEG units significantly reduced the formation of insoluble aggregates.

Safety Assessment

The safety profile of benzyl alcohol has been extensively evaluated. According to a comprehensive safety assessment, benzyl alcohol is considered safe for use in cosmetic and pharmaceutical products at concentrations up to 5% . No significant adverse effects were reported in chronic exposure studies involving animal models.

Comparative Analysis of PEG Derivatives

To better understand the biological activity of this compound compared to other PEG derivatives, a comparative analysis is presented below:

| Compound | Molecular Weight | Solubility | Protein Stabilization | Antimicrobial Activity |

|---|---|---|---|---|

| Benzyl-PEG8-alcohol | 400.52 g/mol | High | Moderate | Moderate |

| Benzyl-PEG10-alcohol | 548.66 g/mol | Very High | High | High |

| This compound | 548.66 g/mol | Very High | Very High | High |

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O13/c32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-44-30-31-4-2-1-3-5-31/h1-5,32H,6-30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPLECFEWRITCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634715 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201808-31-2 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.